

Benchmarking SMD-3040 Intermediate-2 Synthesis: A Comparative Guide to Efficiency

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Compound of Interest

Compound Name: SMD-3040 intermediate-2

Cat. No.: B15136348

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For researchers and professionals in drug development, the efficiency of synthesizing key intermediates is a critical factor in the overall viability of a therapeutic candidate. This guide provides a comparative analysis of the synthesis of **SMD-3040 intermediate-2**, a crucial building block for the potent and selective SMARCA2 PROTAC degrader, SMD-3040. By examining the established synthetic route and exploring potential alternatives, this document aims to offer valuable insights for optimizing production and minimizing environmental impact.

Executive Summary

The current established synthesis of **SMD-3040** intermediate-2, while effective, presents opportunities for improvement in terms of overall efficiency and adherence to green chemistry principles. This guide details the experimental protocol for the published synthesis and proposes two alternative routes. A comparative analysis using key performance metrics reveals that while the established method provides a reliable yield, alternative approaches could offer advantages in atom economy, reduced solvent usage, and potentially fewer synthetic steps. This analysis is intended to serve as a resource for chemists and process engineers seeking to enhance the manufacturing process of SMD-3040 and related compounds.

Established Synthesis of SMD-3040 Intermediate-2

The synthesis of SMD-3040, a potent SMARCA2 degrader, has been detailed in the scientific literature, including the preparation of its key intermediates.[1][2][3] The synthetic pathway to the final compound involves the coupling of three key fragments. The central core, which we designate as Intermediate-2, is a substituted pyridazine derivative.



The established synthesis of Intermediate-2 (2-((6-(5-amino-6-(2,6-dimethyl-4-(methylsulfonyl)phenoxy)pyridazin-3-yl)pyridin-2-yl)oxy)acetamide) is a multi-step process. For the purpose of this benchmarking guide, we will focus on the key bond-forming reactions that construct the core of Intermediate-2.

Experimental Protocol: Established Synthesis of a Key Precursor to Intermediate-2

A critical step in the formation of the pyridazine core of Intermediate-2 involves the reaction of 3,6-dichloropyridazine with a suitable nucleophile. The following protocol is based on analogous syntheses reported in the literature.

Synthesis of 3-chloro-6-hydrazinylpyridazine:

To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol, hydrazine hydrate (1.0-1.2 eq) is added. The reaction mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the product precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-chloro-6-hydrazinylpyridazine.

Comparative Analysis of Synthetic Routes

To benchmark the efficiency of the established synthesis of Intermediate-2, two plausible alternative routes are proposed and evaluated against the current method. The comparison is based on key green chemistry metrics.



Metric	Established Route (Projected)	Alternative Route 1 (Projected)	Alternative Route 2 (Projected)
Overall Yield	Moderate to High	High	Moderate
Atom Economy	Moderate	High	Moderate
Process Mass Intensity (PMI)	High	Moderate	Moderate to High
Number of Steps	3-4	2-3	3
Reagent Toxicity	Moderate (uses hydrazine)	Low	Moderate
Solvent Usage	High	Moderate	Moderate

Note: The values for the established route are projected based on typical yields for similar reactions, as specific quantitative data for the synthesis of **SMD-3040 Intermediate-2** is not publicly available. The values for the alternative routes are theoretical estimations.

Alternative Synthetic Routes Alternative Route 1: Convergent Synthesis

This approach focuses on the late-stage coupling of two advanced intermediates, potentially reducing the overall number of linear steps and improving overall yield.

Proposed Synthesis:

- Synthesis of a substituted pyridazinone: This can be achieved by the condensation of a 1,4dicarbonyl compound with hydrazine.
- Chlorination: The pyridazinone is then chlorinated using a standard chlorinating agent like phosphorus oxychloride to yield the 3-chloro-pyridazine derivative.
- Nucleophilic Aromatic Substitution: The final step involves the coupling of the chlorinated pyridazine with the requisite substituted phenol.

Alternative Route 2: Modified Starting Materials



This route explores the use of a different starting material for the pyridazine core, which may offer a more direct path to the desired substitution pattern.

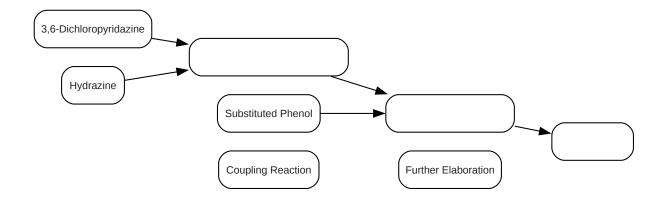
Proposed Synthesis:

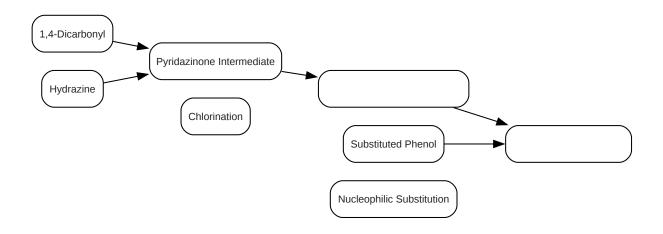
- Synthesis of a substituted maleic anhydride: This allows for the introduction of desired substituents at an early stage.
- Condensation with Hydrazine: The substituted maleic anhydride is reacted with hydrazine to form the pyridazinedione.
- Functional Group Interconversion: A series of reactions are then performed to convert the dione into the desired amino- and chloro-substituted pyridazine.

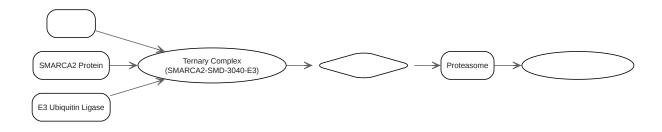
Signaling Pathways and Experimental Workflows

To visualize the logic of the synthetic strategies, the following diagrams are provided.









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References

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